REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[Br:5].[C:12]([c:13]1[cH:14][cH:15][c:16]([S:17]([NH:18][c:19]2[cH:20][cH:21][c:22]([CH3:23])[cH:24][cH:25]2)(=[O:26])=[O:27])[cH:28][cH:29]1)([CH3:30])([CH3:31])[CH3:32].[CH2:6]([CH3:7])[NH:8][CH2:9][CH2:10][OH:11]>>[Br:1][CH2:2][C:3](=[O:4])[N:8]([CH2:6][CH3:7])[CH2:9][CH2:10][OH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NS(=O)(=O)c2ccc(C(C)(C)C)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCCO
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Name
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Type
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product
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Smiles
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CCN(CCO)C(=O)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |